molecular formula C12Cl4F22 B3040667 1,2,11,12-Tetrachloroperfluorododecane CAS No. 2263-97-0

1,2,11,12-Tetrachloroperfluorododecane

Cat. No. B3040667
CAS RN: 2263-97-0
M. Wt: 703.9 g/mol
InChI Key: QVGXCOZGXTUREC-UHFFFAOYSA-N
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Description

1,2,11,12-Tetrachloroperfluorododecane, also known as PFCl_4, is a fluorosurfactant that belongs to the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family. It is not a stock item and may not be readily available .


Molecular Structure Analysis

The molecular formula of this compound is C12Cl4F22. The IUPAC name for this compound is 1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

The atmospheric chemistry of perfluorinated compounds, including substances like 1,2,11,12-tetrachloroperfluorododecane, is significant for environmental studies. Anderson (1981) explored the fate of similar compounds in the atmosphere, highlighting their impact on ozone depletion and introduction of hydrogen fluoride into the stratosphere. Such research underscores the importance of understanding the atmospheric behaviors of these chemicals to address environmental concerns (Anderson, 1981).

Applications in Energy Storage

This compound and related compounds have potential applications in energy storage, particularly in electrochemical double-layer capacitors. Ionica-Bousquet et al. (2010) investigated the use of polyfluorinated boron clusters in electrolytes for supercapacitors. This research illustrates how such compounds can enhance the performance and life of energy storage systems (Ionica-Bousquet et al., 2010).

Synthetic and Structural Chemistry

The synthetic and structural aspects of organofluorine compounds, including this compound, are a significant area of research. Singh and Shreeve (2004) highlighted the importance of these compounds in organic chemistry, emphasizing their role in the development of new synthetic methodologies and structural analyses (Singh & Shreeve, 2004).

Environmental Degradation and Decomposition

Understanding the chemical decomposition of chlorofluorocarbons and related compounds is crucial for environmental protection. Oku, Kimura, and Sato (1988) researched the dehalogenation of similar compounds, providing insights into how these chemicals can be broken down in the environment, which is essential for mitigating their ecological impact (Oku, Kimura, & Sato, 1988).

properties

IUPAC Name

1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGXCOZGXTUREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl4F22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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